molecular formula C20H17FN4O3S B2601469 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021020-36-9

5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2601469
CAS RN: 1021020-36-9
M. Wt: 412.44
InChI Key: FRDLZVBVNVYKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a chemical compound that belongs to the thiazolo[4,5-d]pyridazine family. It has been the subject of extensive research due to its potential therapeutic applications. In

Scientific Research Applications

Synthesis and Biological Activity

The compound has been a part of research studies focusing on the synthesis of novel chemical structures. For example, a study by Demchenko et al. (2015) explored the creation of new thiazolo[4,5-d]pyridazinone derivatives, which included a variety of substituents like pyrrolidino, piperidino, and morpholino. These compounds were then evaluated for their analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Antimicrobial and Antioxidant Activities

Research by Menteşe et al. (2015) involved synthesizing benzimidazole derivatives containing morpholine rings and evaluating them for antimicrobial and antioxidant activities. Their findings suggest potential applications of such compounds in combating various microbial infections and oxidative stress (Menteşe et al., 2015).

Molecular Pharmacology

In the realm of molecular pharmacology, compounds similar to 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one have been identified as novel agonists for certain receptors. Sato et al. (2016) discovered that certain kinase inhibitors acted as novel agonists for GPR39 receptors, a finding that expands our understanding of the potential pharmacological applications of these compounds (Sato et al., 2016).

Diabetes-Related Research

Mphahlele et al. (2020) explored 5-acetyl-2-aryl-6-hydroxybenzo[b]furans for their potential in managing type 2 diabetes. These compounds were evaluated against targets like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are linked to the disease (Mphahlele et al., 2020).

Anti-Inflammatory and Analgesic Properties

Selvam et al. (2012) synthesized thiazolopyrimidine derivatives to evaluate their antinociceptive and anti-inflammatory properties. Their research contributes to the understanding of the potential medical applications of such compounds in pain and inflammation management (Selvam et al., 2012).

Antitumor Activities

Research into antitumor properties is also a significant area of application. For instance, Hutchinson et al. (2001) investigated fluorinated benzothiazoles for their cytotoxic properties in various human cell lines, providing insights into the potential use of these compounds in cancer therapy (Hutchinson et al., 2001).

properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c21-14-4-1-3-13(11-14)12-25-19(26)17-18(16(23-25)15-5-2-8-28-15)29-20(22-17)24-6-9-27-10-7-24/h1-5,8,11H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDLZVBVNVYKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC(=CC=C4)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.